(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoic acid

CAS No.:

Cat. No.: VC17934367

Molecular Formula: C41H35N3O5

Molecular Weight: 649.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H35N3O5 |

|---|---|

| Molecular Weight | 649.7 g/mol |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid |

| Standard InChI | InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46) |

| Standard InChI Key | RWXYQHDPFNGLFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Introduction

Chemical Identity and Structural Features

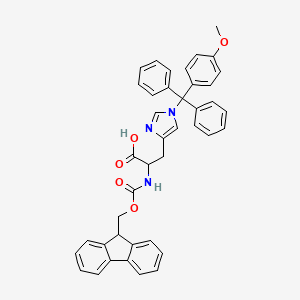

Fmoc-His(MMt)-OH belongs to the class of Fmoc-protected amino acids, engineered to enhance synthetic efficiency in peptide chemistry. Its molecular formula is C₄₁H₃₅N₃O₅, with a molecular weight of 649.73 g/mol . The compound’s structure (Figure 1) features three key components:

-

Fmoc Group: A bulky, UV-active protecting group that shields the α-amino group during synthesis and enables facile deprotection under mild basic conditions.

-

Histidine Backbone: The imidazole side chain of histidine, critical for metal coordination and biological activity in peptides.

-

MMt Protecting Group: A sterically demanding 4-methoxyphenyldiphenylmethyl moiety that blocks the Nπ nitrogen of the imidazole ring, preventing unwanted side reactions such as acylation or epimerization .

Table 1: Key Physicochemical Properties

The SMILES notation (COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57) and InChIKey (RWXYQHDPFNGLFW-UHFFFAOYSA-N) further delineate its stereochemical configuration .

Synthesis and Characterization

Synthetic Pathways

The synthesis of Fmoc-His(MMt)-OH involves multi-step orthogonal protection strategies:

-

Imidazole Protection: The MMt group is introduced to the Nπ position of histidine’s imidazole ring via nucleophilic substitution, leveraging the reactivity of the 4-methoxyphenyldiphenylmethyl chloride under anhydrous conditions.

-

α-Amino Protection: The Fmoc group is subsequently attached to the α-amino group using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

This sequential protection ensures compatibility with Fmoc-based SPPS protocols, where the MMt group remains stable during iterative deprotection cycles.

Analytical Validation

Quality control is achieved through:

-

High-Performance Liquid Chromatography (HPLC): Purity assessments (>95% typical).

-

Mass Spectrometry (MS): Confirmation of molecular ion peaks at m/z 649.73 .

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify the absence of epimerization by confirming the S-configuration at the α-carbon .

Applications in Peptide Synthesis

Suppression of Epimerization

Histidine is notoriously prone to epimerization during activation in SPPS due to the proximity of the imidazole Nπ lone pairs to the α-hydrogen . The MMt group’s steric bulk and electron-withdrawing properties inhibit this side reaction by:

-

Shielding the α-Hydrogen: Reducing deprotonation and enolate formation.

-

Accelerating Coupling Kinetics: Minimizing aggregation of the growing peptide chain, thereby shortening activation times .

Comparative studies show that Fmoc-His(MMt)-OH reduces epimerization to <2%, outperforming traditional protecting groups like Trt (trityl) or Boc (tert-butyloxycarbonyl) .

Compatibility with Automated SPPS

The MMt group’s stability under basic Fmoc deprotection conditions (20% piperidine in DMF) makes it ideal for automated synthesizers. Post-synthesis, the MMt group is cleaved using trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIS) to prevent carbocation-mediated side reactions .

Comparative Analysis of Histidine Protecting Groups

Table 2: Performance Metrics of Common Histidine Protections

| Protecting Group | Epimerization Rate | Cost | Cleavage Conditions | Compatibility with SPPS |

|---|---|---|---|---|

| MMt | <2% | Moderate | TFA/TIS/H₂O | Excellent |

| Trt | 5–10% | Low | TFA/TIS/H₂O | Good |

| Boc | 3–5% | High | HF or TFA | Limited |

| Mbom | <1% | Very High | TFA/TIS/H₂O | Excellent |

The MMt group strikes a balance between cost, synthetic efficiency, and side reaction suppression, making it a preferred choice for industrial-scale peptide production .

Industrial and Therapeutic Relevance

Drug Development

Fmoc-His(MMt)-OH is integral to synthesizing peptide therapeutics targeting G-protein-coupled receptors (GPCRs) and metalloenzymes. For example:

-

Zinc-Binding Peptides: Histidine’s imidazole moiety coordinates zinc ions in angiotensin-converting enzyme (ACE) inhibitors .

-

Anticancer Agents: Peptides incorporating protected histidine residues exhibit enhanced stability in serum, improving pharmacokinetic profiles .

Bioconjugation and Diagnostics

The compound facilitates site-specific bioconjugation of peptides to fluorescent dyes or nanoparticles, enabling targeted imaging and drug delivery systems .

Challenges and Future Directions

While Fmoc-His(MMt)-OH addresses many synthetic hurdles, challenges remain:

-

Cost of Scale-Up: Multi-step synthesis increases production costs compared to simpler derivatives.

-

Scavenger Requirements: MMt cleavage necessitates optimized TFA/scavenger mixtures to prevent byproducts.

Ongoing research focuses on streamlining synthesis and developing novel protecting groups with improved orthogonality.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume